molecular formula C4H12ClNSi B100252 Silanamine, 1-chloro-N,N,1,1-tetramethyl- CAS No. 18209-60-4

Silanamine, 1-chloro-N,N,1,1-tetramethyl-

Cat. No.: B100252
CAS No.: 18209-60-4
M. Wt: 137.68 g/mol
InChI Key: CFZHOUYDAHXRLY-UHFFFAOYSA-N
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Description

Silanamine, 1-chloro-N,N,1,1-tetramethyl- is a useful research compound. Its molecular formula is C4H12ClNSi and its molecular weight is 137.68 g/mol. The purity is usually 95%.
The exact mass of the compound Silanamine, 1-chloro-N,N,1,1-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silanamine, 1-chloro-N,N,1,1-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanamine, 1-chloro-N,N,1,1-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Silanamine compounds are used in synthesizing amino- and boryl-substituted disilenes, demonstrating significant pi-conjugation with the Si=Si double bond (Takeuchi et al., 2010).
  • Employed as cross-linking agents for PVC, these compounds improve mechanical properties like tensile strength and elongation at break (Huang Feng-yuan, 2004).
  • They are instrumental in forming novel diazasilacycloalkanes, leading to new insights into silicon-based heterocycles (Knopf et al., 2004).

Chemical Properties and Applications

  • Silanamine derivatives have been used to create delta-hydroxyesters in good yields, acting as acrolein equivalents in chemical reactions (Shimizu et al., 2010).
  • In the development of antimicrobial coatings, N-halamine siloxanes derived from these compounds have shown effectiveness against bacteria like E. coli and S. aureus (Ren et al., 2008).
  • Silanamine-based structures are also utilized in the synthesis of stable base-free dialkylsilanimines, contributing to the understanding of organosilicon chemistry (Iwamoto et al., 2010).

Advanced Material Development

  • Silanamine derivatives have been used in the creation of stable Si2N2 four-membered rings, presenting unique biradicaloid characteristics (Takeuchi et al., 2011).
  • They play a role in synthesizing silicon heterocycles, demonstrating their reactivity with various organic compounds (Khan et al., 2011).
  • In pharmaceutical applications, silanamine compounds are used to develop Schiff bases with antimicrobial properties (Zaltariov et al., 2013).

Safety and Hazards

The safety and hazards associated with Silanamine, 1-chloro-N,N,1,1-tetramethyl- are not specified in the search results. For safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources .

Future Directions

The future directions for research involving Silanamine, 1-chloro-N,N,1,1-tetramethyl- are not specified in the search results. For potential future directions, it is recommended to refer to recent scientific literature in the field .

Properties

IUPAC Name

N-[chloro(dimethyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12ClNSi/c1-6(2)7(3,4)5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZHOUYDAHXRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066339
Record name Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18209-60-4
Record name 1-Chloro-N,N,1,1-tetramethylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18209-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-N,N,1,1-tetramethylsilylamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does Dimethylaminodimethylchlorosilane contribute to the development of high-temperature elastomers?

A1: Dimethylaminodimethylchlorosilane plays a crucial role as a building block in synthesizing high-temperature elastomers. It reacts with disilanol prepolymers to form linear silarylene-siloxane-diacetylene polymers. [] These polymers, upon thermal treatment, undergo crosslinking via the diacetylene units, resulting in the formation of elastomeric materials. These elastomers exhibit remarkable thermal stability, remaining stable in air at temperatures up to 330 °C. []

Q2: How can Dimethylaminodimethylchlorosilane be used to analyze RNA structure?

A2: Dimethylaminodimethylchlorosilane (DMAS-Cl) offers a unique approach to analyze RNA structure by targeting the solvent accessibility of guanosine residues. [] The silicon atom in DMAS-Cl reacts with the N2 position of guanosine through its d-orbitals. This reaction mechanism allows for nucleophilic attack from various spatial orientations, making it less sensitive to electrostatic factors that typically influence the reactivity of carbon-based electrophiles. [] The extent of DMAS-Cl reactivity with guanosine is therefore primarily governed by solvent accessibility, providing a direct and quantitative measure of this crucial structural parameter in RNA. []

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